molecular formula C17H18N4O3 B2776111 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-58-3

4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2776111
CAS No.: 2097911-58-3
M. Wt: 326.356
InChI Key: QZGLEURWAATOFH-UHFFFAOYSA-N
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Description

4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}O_{2}
  • Molecular Weight : 286.33 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Pyridine moieties
    • Carbonyl group

Pharmacological Properties

  • Antidepressant Activity :
    • Piperazine derivatives have been studied for their antidepressant effects. In particular, compounds with structural similarities to this compound have shown promise in modulating serotonin and norepinephrine levels, potentially providing therapeutic benefits in depression treatment .
  • Acetylcholinesterase Inhibition :
    • Research indicates that certain piperazine derivatives can inhibit human acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This inhibition suggests a potential role for this compound in cognitive enhancement or neuroprotection .
  • Anticancer Activity :
    • Preliminary studies have indicated that piperazine derivatives exhibit anticancer properties, particularly against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural characteristics. Key observations include:

Structural Feature Effect on Activity
Presence of electron-withdrawing groupsEnhances potency against cancer cells
Substituents on the piperazine ringModulates binding affinity to target enzymes
Carbonyl and ethoxy groupsInfluence solubility and bioavailability

Study 1: Antidepressant Effects

A study exploring various piperazine derivatives for antidepressant activity found that modifications to the pyridine ring significantly affected their efficacy. The compound under review demonstrated a notable increase in serotonin reuptake inhibition compared to its analogs, suggesting its potential as a candidate for further development in treating mood disorders .

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study targeting acetylcholinesterase, several piperazine derivatives were evaluated. The compound exhibited competitive inhibition with a calculated IC50 value comparable to known inhibitors, indicating its potential utility in treating Alzheimer's disease .

Study 3: Anticancer Activity

Research conducted on various piperazine derivatives revealed that the compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM. Mechanistic studies suggested that this activity was mediated through apoptosis induction via caspase activation pathways .

Properties

IUPAC Name

4-(6-ethoxypyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-24-15-6-5-13(10-19-15)17(23)20-8-9-21(16(22)12-20)14-4-3-7-18-11-14/h3-7,10-11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGLEURWAATOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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